molecular formula C8H15N3 B2642885 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine CAS No. 1692687-19-6

2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine

Cat. No. B2642885
CAS RN: 1692687-19-6
M. Wt: 153.229
InChI Key: YEDHLDPMTDETAG-UHFFFAOYSA-N
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Description

The compound “2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine” is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known for their broad range of chemical and biological properties and have become an important synthon in the development of new drugs .


Synthesis Analysis

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations . To enhance quinclorac potency, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions of pyrazole derivatives are complex and varied. The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can vary widely. For example, imidazole, a related compound, is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Crystallography

The compound 1-methyl-1H-pyrazol-2-ium nitrate, which is structurally similar to 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine, has been studied for its crystal structure . This research could potentially extend to the study of the crystal structure of 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine, providing valuable insights into its physical and chemical properties .

Antileishmanial Activity

Pyrazole-bearing compounds, such as 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine, have been found to exhibit potent antileishmanial activities . Specifically, hydrazine-coupled pyrazoles have shown superior antipromastigote activity, which could potentially be applied in the development of antileishmanial drugs .

Antimalarial Activity

In addition to their antileishmanial properties, pyrazole derivatives have also demonstrated significant antimalarial activities . Certain compounds have shown promising results in inhibiting Plasmodium berghei, the parasite responsible for malaria .

Molecular Docking Studies

The potent antileishmanial activity of certain pyrazole derivatives has been justified through molecular docking studies . These studies could potentially be extended to 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine, providing insights into its interaction with biological targets .

Synthesis of High Energy Insensitive Explosives

The compound 1-methylpyrazole nitrate, which is structurally similar to 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine, can be obtained from 1-methylpyrazole by nitration to 1-methyl-3,4,5-trinitropyrazole . This compound is a high energy insensitive simple explosive .

Organic Intermediate in Chemical Synthesis

The compound 1-methylpyrazole nitrate is an organic intermediate with research value and application prospect . Given the structural similarity, 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine could potentially serve as an organic intermediate in various chemical synthesis processes .

Safety and Hazards

Pyrazole derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling these compounds .

Future Directions

The future directions of research on “2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propan-1-amine” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For example, some pyrazole derivatives have shown excellent inhibition effect on barnyard grass in greenhouse experiments , suggesting potential applications in agriculture.

properties

IUPAC Name

2-methyl-2-(1-methylpyrazol-3-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-8(2,6-9)7-4-5-11(3)10-7/h4-5H,6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDHLDPMTDETAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=NN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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